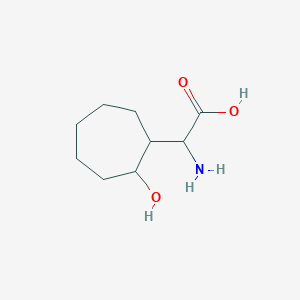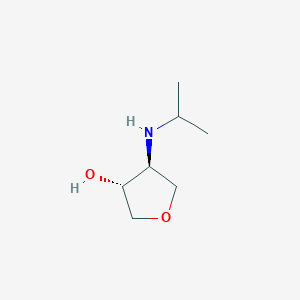
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran derivative.
Amination: The introduction of the isopropylamino group is achieved through an amination reaction. This can be done using reagents like isopropylamine under controlled conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the tetrahydrofuran ring through a hydroxylation reaction. Common reagents for this step include oxidizing agents like osmium tetroxide or hydrogen peroxide.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer, this compound. This can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dehydroxylated derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems, including enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may form hydrogen bonds or electrostatic interactions with the active site of the target molecule, while the tetrahydrofuran ring provides structural stability. This interaction can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(methylamino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of an isopropylamino group. This compound may have different reactivity and biological activity.
Rel-(3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group. This compound may exhibit different steric and electronic effects.
Rel-(3R,4S)-4-(tert-butylamino)tetrahydrofuran-3-ol: Similar structure but with a tert-butylamino group. This compound may have increased steric hindrance and different reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the isopropylamino group, which can influence its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(3R,4S)-4-(propan-2-ylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6-3-10-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
WPBQQIDOBHZLMB-BQBZGAKWSA-N |
Isomerische SMILES |
CC(C)N[C@H]1COC[C@@H]1O |
Kanonische SMILES |
CC(C)NC1COCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


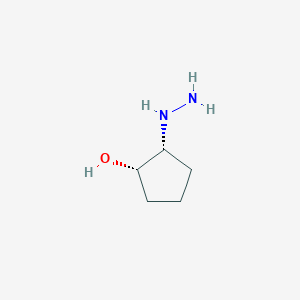
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)
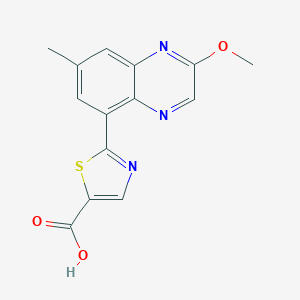
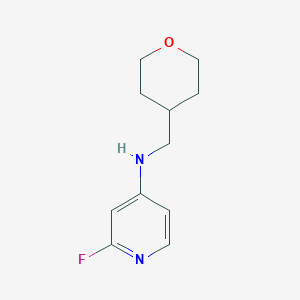



![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)
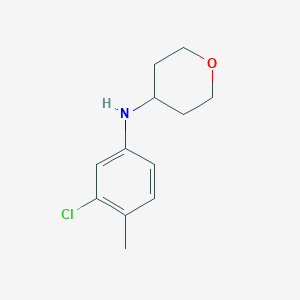

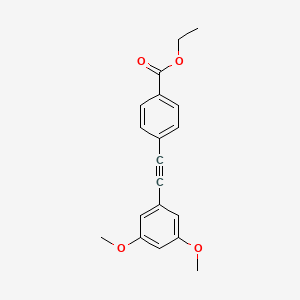
![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
